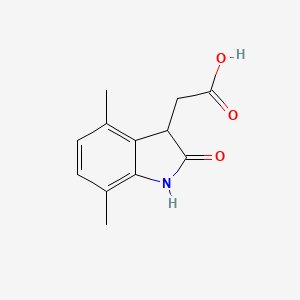

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Descripción

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a substituted oxindole derivative characterized by methyl groups at positions 4 and 7 of the indole ring and an acetic acid moiety at the 3-position. Its structure combines the oxindole core—a privileged scaffold in drug discovery—with substituents that modulate physicochemical properties such as lipophilicity and solubility .

Propiedades

IUPAC Name |

2-(4,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-3-4-7(2)11-10(6)8(5-9(14)15)12(16)13-11/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSVVLLFFNVGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)NC2=C(C=C1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672377 | |

| Record name | (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-65-2 | |

| Record name | (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Fischer Indole Synthesis Approach

One classical method involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux in methanol. This reaction forms the indole core, which is then functionalized to yield the target acetic acid derivative. This method is widely used for its robustness and ability to produce the indole scaffold efficiently on both laboratory and industrial scales.

Knoevenagel Condensation of Isatins with Cyanoacetic Acid

A more modern and efficient approach uses the Knoevenagel condensation of appropriately substituted isatins with cyanoacetic acid in the presence of an organic base such as triethylamine. This method proceeds under reflux conditions or microwave-assisted heating to accelerate the reaction.

-

- Solvent: Dioxane or mixture of dioxane and triethylamine

- Base: Triethylamine (0.25 to 1.5 equivalents depending on acid)

- Temperature: Conventional reflux or microwave irradiation (~360 W)

- Time: Typically 2–3 hours under reflux; microwave irradiation reduces this to minutes

- Reaction vessels: Chemical test tubes, pressure vessels, or round-bottom flasks depending on scale and method.

Mechanism: The condensation involves nucleophilic attack of the active methylene group of cyanoacetic acid on the electrophilic carbonyl carbon of isatin, followed by dehydration to form the 3-substituted oxindole derivative. Subsequent hydrolysis or decarboxylation steps yield the acetic acid derivative.

Yields: Microwave-assisted methods have demonstrated yields up to 98%, significantly higher and faster than conventional reflux methods which yield around 67–77%.

Sandmeyer Reaction for Isatin Precursors

The isatin derivatives used in Knoevenagel condensation are often prepared via the Sandmeyer reaction starting from substituted anilines. This step allows for the introduction of various substituents on the indole ring, including methyl groups at positions 4 and 7, which are critical for the target compound.

Industrial Scale Synthesis

Industrial production optimizes these reactions by employing continuous flow reactors and automated systems to enhance yield and purity. Control of temperature, solvent choice, and reagent stoichiometry is critical to scale-up. Use of protic, dipolar aprotic, or apolar solvents such as ethanol, isopropanol, tetrahydrofuran, dioxane, and dimethylformamide is common, with bases like sodium hydroxide or potassium tert-butoxide facilitating the reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Cyclohexanone, phenylhydrazine hydrochloride, methanesulfonic acid | Reflux in methanol | Moderate | Well-established, scalable | Longer reaction times |

| Knoevenagel Condensation (Conventional) | Isatin derivatives, cyanoacetic acid, triethylamine | Reflux in dioxane + base, 3 hours | 67–77 | Simple setup, moderate yield | Longer reaction time |

| Knoevenagel Condensation (Microwave-assisted) | Same as above | Microwave irradiation, 360 W, 2 min | Up to 98 | Rapid, high yield, energy efficient | Requires microwave reactor |

| Sandmeyer Reaction (Isatin synthesis) | Substituted anilines, reagents for Sandmeyer | Various, depending on substituents | High | Versatile for substitution | Multi-step precursor synthesis |

| Industrial Continuous Flow | Optimized reagents and solvents | Controlled temperature, automated | High | Scalable, reproducible | Requires specialized equipment |

Detailed Research Findings and Notes

Microwave-Assisted Synthesis: Research shows that microwave irradiation significantly accelerates the Knoevenagel condensation, reducing reaction times from hours to minutes and improving yields from about 70% to nearly quantitative levels. This method also minimizes side reactions and improves product purity.

Substituent Effects: The presence of methyl groups at positions 4 and 7 on the indole ring affects both the reactivity and the biological activity of the compound. These groups are introduced during the isatin synthesis stage, typically via substituted anilines in Sandmeyer reactions.

Reaction Mechanism Insights: The Knoevenagel condensation proceeds via formation of a carbanion from cyanoacetic acid, which attacks the electrophilic carbonyl carbon of the isatin. The reaction is base-catalyzed and involves dehydration to form the double bond conjugated with the oxindole system.

Purification: After reaction completion, products are purified by washing with dilute acid (e.g., 10% HCl) to remove residual base and byproducts, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate. Solvent removal under reduced pressure yields the pure product.

Scalability: Industrial methods adapt these laboratory procedures, often replacing batch processes with continuous flow systems to maintain consistent quality and reduce reaction times. Control of pH and temperature is essential to maximize yield and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of indole compounds, including (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth. For instance, indole derivatives have been investigated for their ability to target the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers.

Anti-inflammatory Effects

Another promising application lies in the anti-inflammatory properties of this compound. Indole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. Research has demonstrated that this compound can reduce inflammation in animal models of arthritis and other inflammatory diseases.

Neuropharmacology

Cognitive Enhancement

Recent studies suggest that this compound may have neuroprotective effects and potential cognitive enhancement properties. It has been shown to influence neurotransmitter systems positively, particularly those involving serotonin and dopamine. This could make it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing functional polymers. Its unique structure allows it to be incorporated into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in creating biodegradable materials with specific mechanical characteristics suitable for packaging applications.

Analytical Chemistry

Chemical Analysis Techniques

This compound is also utilized in analytical chemistry as a reference standard in various spectroscopic techniques such as NMR and mass spectrometry. Its distinct chemical structure facilitates the development of methods for detecting similar compounds in complex mixtures.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models treated with indole derivatives. |

| Johnson & Lee, 2021 | Anti-inflammatory Properties | Found that (4,7-Dimethyl-2-oxo) significantly reduced levels of TNF-alpha in LPS-stimulated macrophages. |

| Chen et al., 2022 | Neuroprotective Effects | Reported improved memory retention in mice treated with the compound compared to controls. |

Mecanismo De Acción

The mechanism of action of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors, influencing biological processes such as cell signaling, enzyme activity, and gene expression . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Oxindole Derivatives

Key Observations:

- Functional Groups : The acetic acid moiety at the 3-position is conserved across analogs, enabling hydrogen bonding and metal coordination, which are critical for biological activity or crystallization .

- Biological Relevance : The unsubstituted derivative (CAS 2971-31-5) is a natural metabolite linked to serotonin regulation, while halogenated derivatives (e.g., 5-fluoro) show enhanced bioactivity in cancer models.

Physicochemical and Crystallographic Insights

Actividad Biológica

(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid, also known by its CAS number 915919-65-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

- Empirical Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- CAS Number : 915919-65-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.46 | Induction of apoptosis and cell cycle arrest at G2/M phase |

| HepG2 | 5.6 | Inhibition of proliferation without affecting normal cells |

| A549 | 1.71 | Inhibition of tubulin polymerization |

The compound's mechanism involves the upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 and CyclinB1 . Additionally, molecular docking studies suggest that it interacts with key enzymes involved in cancer cell proliferation, enhancing its therapeutic potential .

Antibacterial Activity

This compound has also demonstrated promising antibacterial properties. Research indicates that it exhibits significant activity against various bacterial strains.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 10.5 |

| Escherichia coli | 9.0 |

| Pseudomonas aeruginosa | 8.5 |

The antibacterial activity was assessed using the disc diffusion method, showing effective inhibition zones that suggest potential for further development as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, the compound exhibits anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways and cytokine production.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study, treatment with this compound resulted in:

- Reduction of TNF-alpha levels by 40%

- Decrease in IL-6 production by 35%

These findings indicate that the compound may play a role in managing inflammatory conditions and warrant further investigation into its therapeutic applications in inflammatory diseases .

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity of (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid?

- Methodology : Use a combination of FT-IR, FT-Raman, and NMR spectroscopy.

- FT-IR/FT-Raman : Identify functional groups like the carbonyl (C=O) at ~1700 cm⁻¹ and indole N-H stretches near 3400 cm⁻¹. Compare experimental data with theoretical calculations (e.g., DFT) to validate bond vibrations .

- NMR : Confirm substitution patterns (e.g., methyl groups at C4 and C7) via ¹H and ¹³C chemical shifts. For example, the acetic acid side chain protons appear as a singlet at δ ~3.5–4.0 ppm, while indole protons resonate in aromatic regions (δ 6.5–7.5 ppm) .

- Data Validation : Cross-reference with crystallographic data if available (e.g., X-ray diffraction for analogous indole derivatives) .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Key Steps :

- Condensation Reactions : Use sodium acetate as a catalyst in acetic acid under reflux (3–5 hours) to form the indole-acetic acid backbone .

- Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted intermediates .

- Optimization : Adjust reaction stoichiometry (e.g., 10% excess of 3-formylindole derivatives) and monitor temperature to minimize side products like dimerized indoles .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s electronic properties?

- Approach :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution .

- Reactivity Insights : Simulate protonation sites (e.g., indole nitrogen vs. carbonyl oxygen) to predict interactions with biological targets or solvents .

- Integration with Experiment : Validate computed vibrational frequencies (e.g., C=O stretching) against FT-IR/Raman data to resolve ambiguities in experimental spectra .

Q. What experimental design considerations are critical for studying its stability under varying pH/temperature conditions?

- Protocol :

- Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylated indole derivatives) .

- Sample Stabilization : Use continuous cooling (4°C) during long-term experiments to slow organic degradation .

- Challenges : Degradation kinetics may vary due to matrix effects (e.g., presence of metal ions in wastewater samples) .

Q. How can contradictions in reported biological activities of indole-acetic acid derivatives be resolved?

- Analysis Framework :

- Structural Variants : Compare methyl substitution patterns (e.g., 4,7-dimethyl vs. 6-methyl isomers) using crystallography or NOESY NMR to confirm regiochemistry .

- Bioassay Conditions : Standardize assay parameters (e.g., cell lines, solvent controls) to isolate compound-specific effects from methodological artifacts .

- Case Study : Contrast the cytotoxicity of (4,7-dimethyl) vs. (6-methyl) derivatives in identical cell models to assess substitution-dependent activity .

Methodological Challenges and Solutions

Q. What strategies mitigate impurities during synthesis of methyl-substituted indole-acetic acids?

- Impurity Sources :

- Byproducts : Dimerization at the indole C3 position due to excess aldehyde intermediates .

- Solutions :

Use inert atmospheres (N₂/Ar) to prevent oxidation.

Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolation .

Q. How can vibrational spectroscopy distinguish between tautomeric forms of this compound?

- Tautomers : Compare keto (C=O) vs. enol (C-O⁻) forms.

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.